1-Methyl-d3-pyrrolidine
Overview
Description
1-Methyl-d3-pyrrolidine is a deuterated derivative of 1-methylpyrrolidine, where three hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications .
Mechanism of Action
Target of Action
1-Methyl-d3-pyrrolidine, also known as N-Methyl-d3-pyrrolidine, is a derivative of pyrrolidine Pyrrolidine derivatives are known to interact with various biological targets, contributing to their diverse biological and medicinal importance .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that this compound may interact with its targets in a stereo-specific manner, leading to changes in the target’s function.
Biochemical Pathways
For instance, three pathways of nicotine degradation, the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway), have been identified in bacteria
Pharmacokinetics
The physicochemical properties of the compound, such as its density (0848 g/mL at 25 °C) and boiling point (80-81 °C), have been documented . These properties could influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives, which include 1-Methyl-d3-pyrrolidine, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Molecular Mechanism
It is known that pyrrolidine derivatives can interact with various biomolecules, leading to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Metabolic Pathways
It is known that pyrrolidine derivatives are involved in various metabolic pathways .
Preparation Methods
1-Methyl-d3-pyrrolidine can be synthesized through several methods. One common synthetic route involves the deuteration of 1-methylpyrrolidine using deuterium gas or deuterated reagents under specific reaction conditions. The process typically requires a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms .
Industrial production methods for this compound often involve large-scale deuteration processes, where the compound is produced in bulk quantities. These methods ensure high isotopic purity and consistency, which are crucial for its applications in research and industry .
Chemical Reactions Analysis
1-Methyl-d3-pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: It can be reduced to form deuterated amines using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure settings to optimize the reaction yields. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
1-Methyl-d3-pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a deuterated solvent in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: The compound is employed in metabolic studies to trace deuterium-labeled metabolites and understand biochemical pathways.
Medicine: It is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of deuterated drugs.
Comparison with Similar Compounds
1-Methyl-d3-pyrrolidine can be compared with other similar compounds, such as:
1-Methylpyrrolidine: The non-deuterated version, which lacks the isotopic labeling and thus does not exhibit the same kinetic isotope effects.
N-Methylpyrrolidine: Another similar compound with different substitution patterns on the pyrrolidine ring.
1-Methyl-2-pyrrolidinone: A related compound with a carbonyl group, used in different industrial applications.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in analytical and synthetic applications, making it a valuable tool in scientific research .
Properties
IUPAC Name |
1-(trideuteriomethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-6-4-2-3-5-6/h2-5H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFZOVWCLRSYKC-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481385 | |
Record name | 1-Methyl-d3-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77422-30-1 | |
Record name | 1-Methyl-d3-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 77422-30-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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